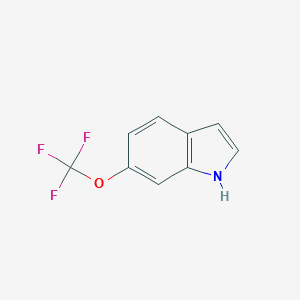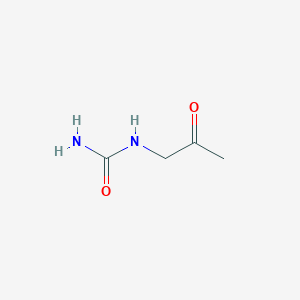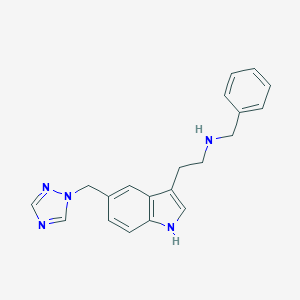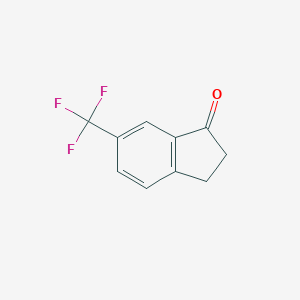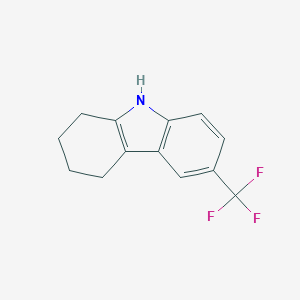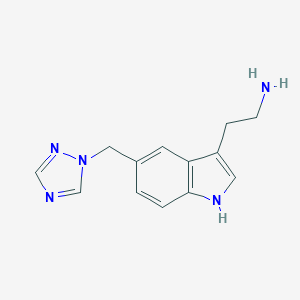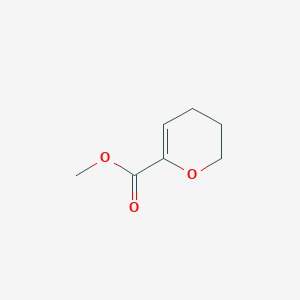
Methyl 3,4-dihydro-2H-pyran-6-carboxylate
Descripción general
Descripción
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is an organic compound belonging to the class of pyran derivatives. Pyrans are six-membered oxygen-containing heterocycles that have garnered significant interest due to their diverse biological and chemical properties. This compound, specifically, is characterized by a methyl ester functional group attached to the 6th position of the 3,4-dihydro-2H-pyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 1-bromo-3-chloropropane with methyl acetoacetate in the presence of sodium methylate under a nitrogen atmosphere. The reaction mixture is refluxed at 70°C for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery and recycling to ensure cost-effectiveness and environmental sustainability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Methyl 3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing transformations that lead to the formation of biologically active metabolites. These metabolites can then interact with various cellular pathways, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid
- 3,4-Dihydro-2H-pyran
- 2H-Pyran-5-carboxylic acid
Uniqueness
Methyl 3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRNOXLRRZQVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560685 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129201-92-9 | |
| Record name | Methyl 3,4-dihydro-2H-pyran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 3,4-dihydro-2H-pyran-6-carboxylate synthesized, and what is notable about the reaction?
A1: this compound is synthesized via a Tin(IV) chloride-catalyzed inverse electron demand hetero-Diels-Alder reaction. [] This reaction utilizes substituted Methyl 2-oxo-3-alkenoates and simple alkenes as starting materials. [] The reaction is noteworthy for its stereospecificity, proceeding through an exo transition state to yield the desired product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


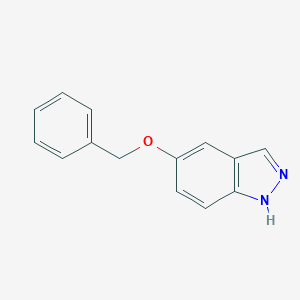
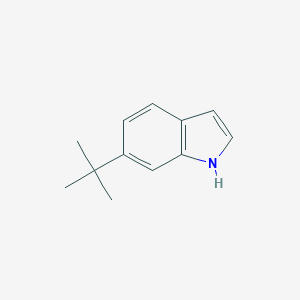
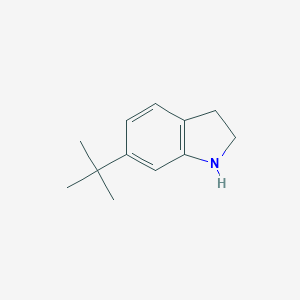
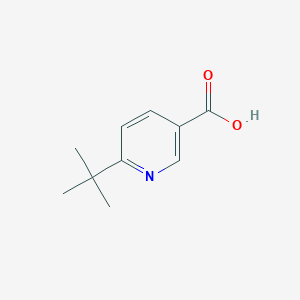
![(8S,9S,11R,13S,14S,17S)-11-(2-fluoroethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B152624.png)
